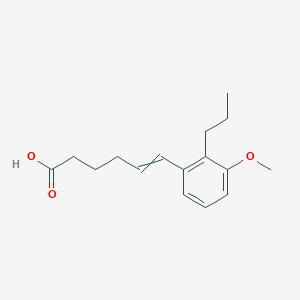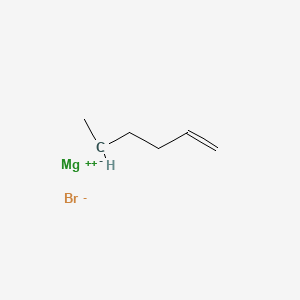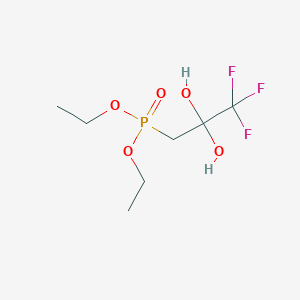
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate is an organophosphorus compound characterized by its unique structure, which includes a diethoxyphosphoryl group and a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate typically involves the reaction of diethyl phosphite with a suitable precursor, such as a phenylprop-2-enoate derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based coupling reactions. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Wirkmechanismus
The mechanism of action of methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a phenylprop-2-enoate moiety.
Methyl 3,3,3-trifluoropyruvate: Contains a trifluoromethyl group instead of a diethoxyphosphoryl group.
Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate: Similar structure with difluoromethyl groups .
Uniqueness
Methyl 3-(diethoxyphosphoryl)-3-phenylprop-2-enoate is unique due to its combination of a diethoxyphosphoryl group and a phenylprop-2-enoate moiety
Eigenschaften
CAS-Nummer |
111829-87-9 |
|---|---|
Molekularformel |
C14H19O5P |
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
methyl 3-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H19O5P/c1-4-18-20(16,19-5-2)13(11-14(15)17-3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
QXVMNKOQBFLXRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=CC(=O)OC)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


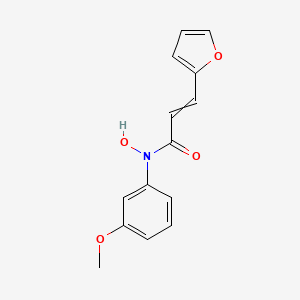

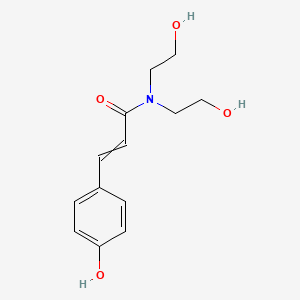
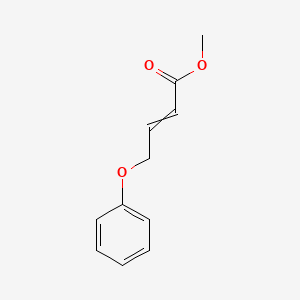
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

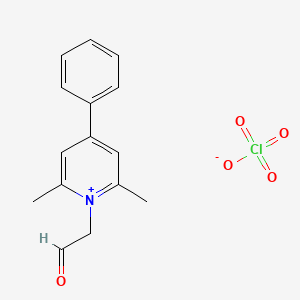
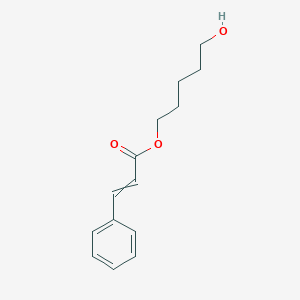
![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
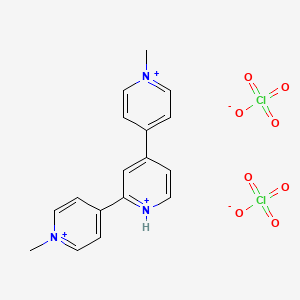
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
